molecular formula C13H11BrFNO2S B3038758 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 899228-13-8

4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No. B3038758
CAS RN: 899228-13-8
M. Wt: 344.2 g/mol
InChI Key: STMCMTUVWDNIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11BrFNO2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction . The molecule’s structure can also be calculated using density functional theory (DFT), which provides information about the molecule’s electrostatic potential and frontier molecular orbitals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 344.2 and a density of 1.5±0.1 g/cm3 . The boiling point is 284.8±30.0 °C at 760 mmHg .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study synthesized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including 4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide, exhibiting high singlet oxygen quantum yield. These properties make the compound a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

  • Synthesis of Derivatives and Inhibition Studies : A study focused on synthesizing 4-(2-substituted hydrazinyl)benzenesulfonamides and assessing their inhibitory effects against carbonic anhydrase enzymes. This includes derivatives similar to this compound, highlighting the compound's potential for biochemical applications (Gul et al., 2016).

Radiopharmaceuticals Development

  • Synthesis for Radiopharmaceutical Labeling : Another study synthesized N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzenesulfonamides, related to this compound, to serve as secondary labelling precursors for the synthesis of 18F-labelled compounds in radiopharmaceuticals (Schirrmacher et al., 2003).

Crystallographic Studies

  • Structural Characterization : A crystallographic study of similar benzenesulfonamide derivatives, including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, provides insights into the structural characteristics of these compounds, which can inform further research and applications (Rodrigues et al., 2015).

Antiviral and Anticancer Research

  • Potential Antiviral and Anticancer Properties : A study on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are structurally related to this compound, highlights the potential of these compounds in the development of antiviral and anticancer drugs (Cheng, 2015).

properties

IUPAC Name

4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMCMTUVWDNIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.